![molecular formula C31H48O6 B1262564 Protoxylocarpin D](/img/structure/B1262564.png)
Protoxylocarpin D
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Overview
Description
Protoxylocarpin D is a limonoid. It has a role as a metabolite.
Scientific Research Applications
Cytotoxic Activity in Cancer Research
Protoxylocarpin D, a protolimonoid, has been identified in studies focusing on natural products with potential therapeutic applications. A significant area of research for Protoxylocarpin D is its cytotoxic activity against human tumor cell lines. This research indicates its potential use in cancer treatment or as a lead compound for developing new anticancer drugs. The study by Pudhom et al. (2009) on protoxylocarpins, including Protoxylocarpin D, isolated from seed kernels of Xylocarpus granatum, highlights this application (Pudhom et al., 2009).
Molecular Mechanisms and Biochemical Pathways
Another aspect of research on Protoxylocarpin D is understanding its molecular mechanisms and involvement in biochemical pathways. Research in this area can provide insights into how Protoxylocarpin D interacts at the cellular and molecular levels, which is crucial for harnessing its potential therapeutic benefits. While specific studies directly linking Protoxylocarpin D to these molecular pathways are limited, general research on protolimonoids and related compounds offers a foundational understanding of how such compounds can interact with various biochemical pathways in the body.
Potential in Diabetes and Metabolic Disorders Research
There is also a broader interest in the potential role of natural compounds like Protoxylocarpin D in the treatment of metabolic disorders such as diabetes. Studies focusing on the application of machine learning and data mining in diabetes research, such as the one conducted by Kavakiotis et al. (2017), indicate a growing interest in exploring natural compounds for their therapeutic potentials in managing diabetes and its complications (Kavakiotis et al., 2017).
properties
Product Name |
Protoxylocarpin D |
---|---|
Molecular Formula |
C31H48O6 |
Molecular Weight |
516.7 g/mol |
IUPAC Name |
(5R,7R,8R,9R,10R,13S,17S)-17-[(2S,3S,5R)-5-[(1R)-1,2-dihydroxy-2-methylpropyl]-2-methoxyoxolan-3-yl]-7-hydroxy-4,4,8,10,13-pentamethyl-5,6,7,9,11,12,16,17-octahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C31H48O6/c1-27(2)22-16-24(33)31(7)20-10-9-18(17-15-19(37-26(17)36-8)25(34)28(3,4)35)29(20,5)13-11-21(31)30(22,6)14-12-23(27)32/h10,12,14,17-19,21-22,24-26,33-35H,9,11,13,15-16H2,1-8H3/t17-,18-,19+,21+,22-,24+,25+,26-,29-,30+,31-/m0/s1 |
InChI Key |
XCCPYESNSWQOFT-REAAIDBESA-N |
Isomeric SMILES |
C[C@@]12CC[C@@H]3[C@]4(C=CC(=O)C([C@@H]4C[C@H]([C@]3(C1=CC[C@H]2[C@@H]5C[C@@H](O[C@@H]5OC)[C@H](C(C)(C)O)O)C)O)(C)C)C |
Canonical SMILES |
CC1(C2CC(C3(C(C2(C=CC1=O)C)CCC4(C3=CCC4C5CC(OC5OC)C(C(C)(C)O)O)C)C)O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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